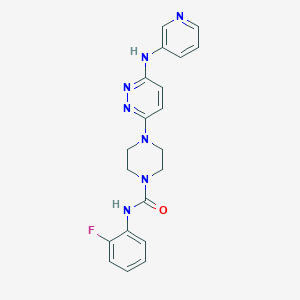

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

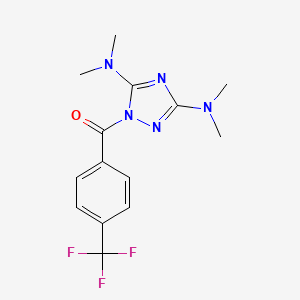

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of a protein called SMYD2. SMYD2 is a lysine methyltransferase that plays an important role in various cellular processes, including gene expression, cell proliferation, and differentiation.

Applications De Recherche Scientifique

Conversion to Sustainable Products

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), derived from plant biomass, are identified as versatile reagents or platform chemicals. These compounds can potentially replace non-renewable hydrocarbon sources in the chemical industry. Recent advances in synthesizing HMF from plant feedstocks have opened prospects for its use in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. This broad application spectrum underscores the potential of furan derivatives as major sources of carbon and hydrogen for future chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Solvent Selection in Biomass Conversion

The valorization of sugars from lignocellulosic biomass into chemicals like 5-HMF and furfural has gained interest. Biphasic dehydration of sugars to these chemicals, using a carefully selected solvent, is critical for enhancing productivity and avoiding undesired side reactions. The selection of environmentally friendly solvents is emphasized for their performance and downstream processing implications (Esteban, Vorholt, & Leitner, 2020).

Biocatalytic Valorization

Biocatalysis presents an alternative method for the synthetic modification of inherently unstable furans. Despite challenges due to their instability, enzymes offer high selectivity under mild reaction conditions. Various biocatalytic transformations applied to furans have been explored, showing promise in biodetoxification, selective syntheses, and solvent-free esterifications (Domínguez de María & Guajardo, 2017).

Health Implications

Furan fatty acids, derivatives of furan compounds, show potential health benefits, including antioxidant and anti-inflammatory activities. However, the health implications of their metabolites, such as CMPF, are still under investigation, with studies showing varied effects on diabetes and renal health. This suggests a need for further research to clarify the health impacts of furan derivatives (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).

Catalytic Conversion Processes

Homogeneous catalytic systems for converting biomass-derived sugars into furfural and HMF have been extensively studied. The development of efficient catalysts based on the understanding of catalytic mechanisms is crucial for the selective hydrothermal conversion of biomass into furan products. Future research aims at scaling up these processes for commercial applications, focusing on the recyclability and economic feasibility of the reaction systems (Zhao, Lu, Xu, Zhu, & Wang, 2021).

Propriétés

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-23-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-22-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFCMSUMBJXMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)

![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)